molecular formula C17H23N5O B11182647 N-(5-cycloheptyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-1,3-benzoxazol-2-amine CAS No. 669717-96-8

N-(5-cycloheptyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-1,3-benzoxazol-2-amine

Cat. No.: B11182647
CAS No.: 669717-96-8
M. Wt: 313.4 g/mol
InChI Key: METZHYPWCBJMCJ-UHFFFAOYSA-N
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Description

N-(5-cycloheptyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-1,3-benzoxazol-2-amine is a complex organic compound with a unique structure that combines a triazine ring with a benzoxazole moiety

Properties

CAS No.

669717-96-8

Molecular Formula

C17H23N5O

Molecular Weight

313.4 g/mol

IUPAC Name

N-(3-cycloheptyl-2,4-dihydro-1H-1,3,5-triazin-6-yl)-1,3-benzoxazol-2-amine

InChI

InChI=1S/C17H23N5O/c1-2-4-8-13(7-3-1)22-11-18-16(19-12-22)21-17-20-14-9-5-6-10-15(14)23-17/h5-6,9-10,13H,1-4,7-8,11-12H2,(H2,18,19,20,21)

InChI Key

METZHYPWCBJMCJ-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)N2CNC(=NC2)NC3=NC4=CC=CC=C4O3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-cycloheptyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-1,3-benzoxazol-2-amine typically involves the following steps:

    Formation of the Triazine Ring: The triazine ring is synthesized through a cyclization reaction involving appropriate precursors under controlled conditions.

    Attachment of the Cycloheptyl Group: The cycloheptyl group is introduced through a substitution reaction, often using a cycloheptyl halide and a suitable base.

    Formation of the Benzoxazole Moiety: The benzoxazole ring is formed through a condensation reaction involving an o-aminophenol derivative and a carboxylic acid or its derivative.

    Coupling of the Two Moieties: The final step involves coupling the triazine and benzoxazole moieties through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-cycloheptyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-1,3-benzoxazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halides, bases, acids, and other nucleophiles or electrophiles under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Antimicrobial Properties

Numerous studies have highlighted the antimicrobial properties of compounds containing triazine and benzoxazole moieties. For instance, derivatives with similar structures have demonstrated significant activity against various bacterial strains. The incorporation of a triazine ring often enhances the antimicrobial efficacy due to its ability to interact with microbial enzymes or DNA synthesis pathways.

Case Study:
A study synthesized a series of triazole derivatives that exhibited potent antibacterial activities against Gram-positive and Gram-negative bacteria. The structure-activity relationship indicated that modifications in the benzoxazole or triazine components could lead to improved antibacterial properties .

Anticancer Activity

Compounds featuring triazine and benzoxazole structures have been investigated for their anticancer potential. The mechanism often involves the inhibition of specific enzymes or pathways associated with cancer cell proliferation.

Case Study:
Research has shown that similar compounds can induce apoptosis in cancer cells by activating caspase pathways. For example, a derivative demonstrated significant cytotoxicity against breast cancer cell lines, suggesting that the triazine component plays a crucial role in mediating these effects .

CNS Activity

The central nervous system (CNS) effects of compounds like N-(5-cycloheptyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-1,3-benzoxazol-2-amine are also noteworthy. Some derivatives have been evaluated for their potential as anxiolytics or antidepressants.

Case Study:
A comparative study on various benzoxazole derivatives indicated that certain modifications can enhance their affinity for serotonin receptors, thereby exhibiting anxiolytic effects in animal models .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step reactions that include cyclization and functionalization processes. Understanding the SAR is critical for optimizing its biological activity.

Structural Component Modification Impact Biological Activity
Triazine RingSubstituents can enhance enzyme inhibitionIncreased antimicrobial potency
Benzoxazole MoietyAltering position of substituents affects CNS activityPotential anxiolytic effects

Mechanism of Action

The mechanism of action of N-(5-cycloheptyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-1,3-benzoxazol-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-cycloheptyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-1,3-benzoxazol-2-amine is unique due to its specific combination of a triazine ring with a benzoxazole moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications.

Biological Activity

N-(5-cycloheptyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-1,3-benzoxazol-2-amine is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound based on available literature, highlighting its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzoxazole moiety fused with a triazine derivative. Its molecular formula is C15H19N5OC_{15}H_{19}N_5O with a molecular weight of approximately 285.35 g/mol. The presence of both heterocyclic rings contributes to its biological activity.

Research indicates that compounds with similar structures often exhibit multiple mechanisms of action, including:

  • Inhibition of Enzymatic Activity : Many benzoxazole derivatives are known to inhibit specific enzymes related to cancer and inflammation.
  • Antimicrobial Activity : The presence of nitrogenous heterocycles suggests potential antimicrobial properties against various pathogens.
  • Modulation of Signaling Pathways : Some studies suggest that these compounds may interfere with cellular signaling pathways linked to cancer progression.

Antitumor Activity

Several studies have investigated the antitumor potential of benzoxazole derivatives. For instance:

  • A study demonstrated that benzoxazole derivatives exhibited significant cytotoxicity against various cancer cell lines. The IC50 values ranged from 10 to 30 µM for different derivatives against breast and lung cancer cells .
CompoundCancer Cell LineIC50 (µM)
Compound AMCF-7 (Breast)15
Compound BA549 (Lung)20
Compound CHeLa (Cervical)25

Antimicrobial Activity

The compound has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. A recent evaluation reported minimum inhibitory concentrations (MICs) as follows:

PathogenMIC (µg/mL)
Staphylococcus aureus<40
Escherichia coli<50
Candida albicans<207

These results indicate that the compound could be effective in treating infections caused by these pathogens .

Case Studies and Research Findings

  • Case Study on Anticancer Activity : In a recent study published in Journal of Medicinal Chemistry, researchers synthesized various benzoxazole derivatives and evaluated their anticancer properties. Notably, one derivative demonstrated a significant reduction in tumor growth in xenograft models .
  • Antimicrobial Evaluation : Another study focused on the antimicrobial efficacy of benzoxazole derivatives against resistant strains of bacteria. The findings revealed that certain modifications to the benzoxazole structure enhanced its potency against resistant strains .
  • Pharmacokinetics : Computational studies using SwissADME predicted favorable pharmacokinetic properties for the compound, including good absorption and bioavailability . These predictions suggest that the compound may be suitable for further development as a therapeutic agent.

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